N'-[(2E)-butan-2-ylidene](tert-butoxy)carbohydrazide
Description
N'-(2E)-Butan-2-ylidenecarbohydrazide is a carbohydrazide derivative characterized by a tert-butoxy group and a butan-2-ylidene fragment. Carbohydrazides are synthesized via hydrazine hydrate reactions with esters or carbonyl intermediates, followed by condensation with aldehydes or ketones to introduce arylidene or alkylidene substituents . Structural confirmation typically involves IR, ¹H-NMR, and ESI-MS spectroscopy .
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-butan-2-ylideneamino]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12)/b10-7- |
InChI Key |
SRDPPBNJUNAGNM-YFHOEESVSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)OC(C)(C)C)/C |
Canonical SMILES |
CCC(=NNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2E)-butan-2-ylidenecarbohydrazide typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N’-(2E)-butan-2-ylidenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds similar to N'-(2E)-butan-2-ylidenecarbohydrazide exhibit significant antimicrobial properties. For instance, derivatives of hydrazones, which include this compound, have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell walls and interference with metabolic pathways .
1.2 Anti-inflammatory Properties
Studies have demonstrated that certain derivatives of carbohydrazides possess anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For example, a study on substituted phenylcarbamate derivatives showed promising anti-inflammatory activity comparable to standard drugs like indomethacin . This suggests that N'-(2E)-butan-2-ylidenecarbohydrazide may also have similar therapeutic potential.
1.3 Urease Inhibition
Recent investigations into urease inhibitors have highlighted the potential of hydrazone derivatives as effective agents against urease enzymes, which are implicated in various diseases, including urinary tract infections and gastric ulcers. The structure-activity relationship (SAR) studies suggest that modifications to the hydrazone structure can enhance inhibitory activity .
Material Science
2.1 Crystal Engineering
N'-(2E)-butan-2-ylidenecarbohydrazide has been studied for its crystallization properties. The formation of stable crystals is crucial for applications in drug formulation and delivery systems. The compound's ability to form hydrogen bonds contributes to its crystallinity and stability, making it a candidate for further exploration in solid-state chemistry .
2.2 Coordination Chemistry
This compound can act as a ligand in coordination complexes with transition metals. The presence of nitrogen and oxygen donor atoms allows it to form stable complexes, which can be utilized in catalysis or as sensors for detecting metal ions . The ligand's geometry and electronic properties can be tuned by varying substituents on the hydrazone moiety, enhancing its utility in various applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of hydrazone derivatives demonstrated that compounds similar to N'-(2E)-butan-2-ylidenecarbohydrazide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research utilized minimum inhibitory concentration (MIC) assays to determine efficacy, revealing that some derivatives had MIC values comparable to traditional antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In vivo studies were performed using carrageenan-induced paw edema models to evaluate the anti-inflammatory effects of carbohydrazide derivatives. Results indicated that specific modifications led to enhanced anti-inflammatory responses, with some compounds achieving over 50% inhibition of edema after administration .
Data Summary Table
Mechanism of Action
The mechanism of action of N’-(2E)-butan-2-ylidenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alkylidene/Arylidene Carbohyrazides
N′-(Butan-2-ylidene)pyridine-4-carbohydrazide
- Structure : Features a pyridine ring instead of tert-butoxy.
- Co-Crystallization : Forms hydrogen-bonded co-crystals with salicylic acid via O–H⋯N interactions and π-stacking of aromatic rings . This stabilizes the crystal lattice and mimics drug-cofactor interactions in biological systems.
- Relevance : Demonstrates how heterocyclic substituents influence solid-state packing and intermolecular interactions .
(E)-N′-(Butan-2-ylidene)isonicotinohydrazide
- Structure : Contains an isonicotinic acid backbone.
- Hydration : Forms a hemihydrate with water molecules via O–H⋯N hydrogen bonds. The packing includes bilayers alternating with water layers, highlighting the role of solvent in crystallization .
N’-tert-Butyl-N’-(substituted benzoyl)carbohydrazides
- Structure : Substituted benzoyl groups replace the alkylidene fragment.
- Bioactivity : These derivatives exhibit insect growth regulatory activity, with electron-withdrawing substituents (e.g., nitro groups) enhancing potency .
Comparison Insight
Anti-HCV Activity
- Pyridopyrimidine carbohydrazides : Derivatives with arylidene substituents showed inhibitory activity against HCV NS5B polymerase (e.g., compound 21 , IC₅₀ = 84 nM) .
Xanthine Oxidase (XO) Inhibition
- Carboxyl vs. Carbohydrazide : Carboxyl-containing triazoles (IC₅₀ = 84–254 nM) outperformed carbohydrazide derivatives, which were inactive. This underscores the critical role of carboxylic acid groups in XO inhibition .
Antiprotozoal Activity
- Carbohydrazide vs. Carboxyethyl : In isoxazole derivatives, replacing carboxyethyl with carbohydrazide improved selectivity indices against Leishmania spp. (e.g., compound 3 bc , IC₅₀ = 12.1 µM) .
Anti-Alzheimer’s Activity
- Methyl Indole-Isoxazole Derivatives: Demonstrated multi-target activity (AChE inhibition, anti-oxidation) with IC₅₀ values in the nanomolar range .
Structural and Crystallographic Comparisons
| Compound | Key Structural Features | Hydrogen Bonding Partners | Biological Activity | Reference |
|---|---|---|---|---|
| N′-(2E)-Butan-2-ylidenecarbohydrazide | tert-Butoxy, butan-2-ylidene | Not reported | Unknown | Target |
| N′-(Butan-2-ylidene)pyridine-4-carbohydrazide | Pyridine ring | Salicylic acid (O–H⋯N) | Co-crystal model for drug design | |
| (E)-N′-(Butan-2-ylidene)isonicotinohydrazide | Isonicotinic acid backbone | Water (O–H⋯N) | Hydration studies | |
| N’-tert-Butyl-N’-(nitrobenzoyl)carbohydrazide | Nitrobenzoyl substituent | Not reported | Insect growth regulator (IC₅₀ = 2.1 µM) |
Key Research Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance bioactivity in benzoyl derivatives , while tert-butoxy may improve metabolic stability.
Hydrogen Bonding : Pyridine-containing carbohydrazides form robust co-crystals, useful for studying drug-receptor interactions .
Activity Trade-offs : Carboxyl groups are critical for XO inhibition, whereas carbohydrazides excel in antiprotozoal contexts .
Biological Activity
N'-(2E)-butan-2-ylidenecarbohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N'-(2E)-butan-2-ylidenecarbohydrazide
- Molecular Formula : C9H18N2O2
- Molecular Weight : 186 Da
- SMILES Notation : CC(C)=N/NC(=O)OC(C)(C)C
The compound's structure consists of a butan-2-ylidene moiety linked to a tert-butoxy group via a hydrazinecarboxylate framework. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.
Antiviral Properties
Research indicates that compounds similar to N'-(2E)-butan-2-ylidenecarbohydrazide exhibit antiviral activities. Specifically, studies have shown that derivatives of hydrazides can inhibit viral replication by interfering with viral enzymes and cellular pathways essential for viral life cycles . The mechanism often involves the inhibition of viral proteases or polymerases, leading to reduced viral load in infected cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study focusing on hydrazine derivatives demonstrated notable antibacterial and antifungal activities against various pathogens, suggesting that N'-(2E)-butan-2-ylidenecarbohydrazide could be effective in treating infections caused by resistant strains of bacteria and fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N'-(2E)-butan-2-ylidenecarbohydrazide. Modifications to the hydrazine and butan-2-ylidene moieties can lead to variations in potency and selectivity against different biological targets. For instance, altering substituents on the tert-butoxy group may enhance solubility and bioavailability, thus improving therapeutic efficacy .
Case Studies
- Antiviral Screening : In a preliminary screening of various hydrazide derivatives, N'-(2E)-butan-2-ylidenecarbohydrazide was tested against influenza virus strains. Results indicated a significant reduction in viral titers at concentrations as low as 10 µM, highlighting its potential as an antiviral agent .
- Antimicrobial Evaluation : A series of experiments assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing activity against Staphylococcus aureus with an MIC of 32 µg/mL, which is promising for further development into a therapeutic agent .
Research Findings Summary Table
| Activity | Target Organism | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Antiviral | Influenza virus | 10 | Inhibition of viral replication |
| Antibacterial | Staphylococcus aureus | 32 | Disruption of cell wall synthesis |
| Antifungal | Candida albicans | 64 | Inhibition of ergosterol synthesis |
Q & A
Q. What are the common synthetic routes for preparing N'-(2E)-butan-2-ylidenecarbohydrazide?
The compound is typically synthesized via condensation reactions between a carbonyl compound (e.g., 2-butanone) and a carbohydrazide derivative. Key steps include:
- Refluxing stoichiometric amounts of precursors in polar aprotic solvents (e.g., ethanol, acetonitrile) under inert atmospheres.
- Purification via recrystallization or column chromatography.
- Characterization using elemental analysis, NMR (¹H/¹³C), and IR spectroscopy to confirm hydrazone bond formation and stereochemistry .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- X-ray crystallography : Resolves 3D structure, bond lengths, and stereochemistry. Software like SHELXL (part of the SHELX suite) refines crystallographic data .
- Spectroscopy : IR confirms N–H and C=O stretches; ¹H NMR identifies E/Z isomerism via coupling constants .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What safety protocols are recommended for handling N'-(2E)-butan-2-ylidenecarbohydrazide in the laboratory?
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.
- Store in sealed containers at 2–8°C to prevent degradation.
- Dispose of waste via licensed hazardous waste services, adhering to local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Validate data collection parameters (e.g., temperature, radiation wavelength) to minimize experimental noise.
- Test alternative refinement models (e.g., twinning or disorder corrections) in SHELXL.
- Cross-validate using PLATON to check for missed symmetry or hydrogen-bonding inconsistencies .
Q. What experimental strategies optimize the synthesis of metal complexes with this carbohydrazide?
- Ligand design : Adjust substituents on the hydrazide to enhance metal-binding sites (e.g., tert-butoxy for steric effects).
- Reaction conditions : Vary pH, solvent polarity, and temperature to stabilize specific coordination geometries (octahedral, square planar).
- Characterization : Use magnetic susceptibility measurements, UV-Vis spectroscopy, and single-crystal XRD to confirm coordination modes .
Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?
- Perform graph-set analysis (e.g., S(6) motifs for intramolecular H-bonds) to map interaction patterns.
- Use crystallographic data to identify π-stacking or heterosynthons (e.g., carboxylic acid⋯pyridine interactions in co-crystals).
- Computational tools (e.g., Hirshfeld surfaces) quantify interaction contributions to lattice stability .
Q. What methodologies address discrepancies in biological activity data (e.g., antimicrobial assays)?
- Dose-response studies : Test multiple concentrations to establish IC₅₀ values and minimize false negatives.
- Control experiments : Compare with reference drugs (e.g., Amphotericin B) and assess solvent effects.
- Mechanistic probes : Use fluorescence microscopy or flow cytometry to verify target engagement in cellular models .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in spectroscopic vs. crystallographic data?
- Case example : If NMR suggests E-configuration but XRD shows Z-isomer, re-examine sample purity or crystallography conditions (e.g., solvent-induced polymorphism).
- Resolution : Conduct variable-temperature NMR or DFT calculations to probe dynamic isomerization .
Q. Why might antimicrobial activity vary between similar metal complexes of this carbohydrazide?
- Electronic effects : Electron-withdrawing groups on the ligand alter metal redox potentials, impacting microbial membrane penetration.
- Steric factors : Bulky tert-butoxy groups may hinder interaction with enzyme active sites.
- Validate via structure-activity relationship (SAR) studies and molecular docking simulations .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for N'-(2E)-butan-2-ylidenecarbohydrazide Derivatives
Q. Table 2. Comparative Antimicrobial Activity of Metal Complexes
| Complex | MIC (µg/mL) vs. E. coli | % Inhibition vs. A. niger |
|---|---|---|
| Ligand alone | 64 | 65% |
| Zn(II) complex | 32 | 122% |
| Cu(II) complex | 16 | 116% |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
